7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT
Description
Chemical Nomenclature and Structural Analysis
The chemical nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry conventions while accommodating the specific structural features that define this compound. The systematic name reflects the positions of functional groups on the naphthalene ring system, with the amino group located at position 7 and sulfonic acid groups at positions 1 and 3. The designation "monosodium salt" indicates that one of the two sulfonic acid groups has been neutralized with sodium, creating a compound that retains one free sulfonic acid group while the other exists as a sodium sulfonate.
Structural analysis reveals a naphthalene ring system that serves as the fundamental aromatic backbone for this compound. The naphthalene structure consists of two fused benzene rings, providing a stable aromatic framework that can accommodate multiple functional groups without losing its inherent stability. The amino group at position 7 introduces nucleophilic character to the molecule, while the sulfonic acid groups at positions 1 and 3 contribute strong electron-withdrawing effects and enhance water solubility. This combination of functional groups creates a molecule with amphiphilic properties, capable of participating in both nucleophilic and electrophilic reactions depending on the specific reaction conditions.
The molecular formula C10H8NNaO6S2 provides quantitative insight into the compound's composition, indicating the presence of ten carbon atoms forming the naphthalene backbone, eight hydrogen atoms, one nitrogen atom from the amino group, one sodium atom, six oxygen atoms from the sulfonic acid groups, and two sulfur atoms. The molecular weight of 325.3 grams per mole reflects the substantial contribution of the sulfonic acid groups and sodium ion to the overall mass of the molecule. Computational chemistry studies have provided detailed three-dimensional conformational data, enabling researchers to understand the spatial arrangement of functional groups and predict potential intermolecular interactions.
Advanced structural characterization techniques have revealed important details about the electronic structure and bonding patterns within this compound. The InChI key SHURQDDWGCOLFA-UHFFFAOYSA-M provides a unique digital fingerprint for the compound, facilitating database searches and ensuring accurate identification across different chemical information systems. Spectroscopic analysis has confirmed the presence of characteristic absorption bands associated with the aromatic naphthalene system, amino group stretching vibrations, and sulfonic acid group characteristics. These structural insights are essential for understanding the compound's reactivity patterns and predicting its behavior in various chemical environments.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H8NNaO6S2 | |
| Molecular Weight | 325.3 g/mol | |
| PubChem CID | 23686649 | |
| Parent Compound | Amido-G-acid (CID 6851) | |
| InChI Key | SHURQDDWGCOLFA-UHFFFAOYSA-M |
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of naphthalene chemistry and the industrial development of synthetic dye manufacturing during the late nineteenth and early twentieth centuries. The compound's origins can be traced to systematic investigations of naphthalene sulfonation reactions, which were driven by the growing demand for stable, water-soluble intermediates in textile dye production. Early chemical literature documents the preparation of various naphthalenedisulfonic acid derivatives through controlled sulfonation of naphthalene using oleum under specific temperature and concentration conditions.
The discovery and development of amino-substituted naphthalenedisulfonic acids represented a significant advancement in organic synthesis methodology. Historical records indicate that the systematic preparation of these compounds required careful optimization of reaction conditions to achieve selective substitution patterns while avoiding unwanted side reactions. The introduction of amino groups into naphthalenedisulfonic acid frameworks was accomplished through various routes, including direct amination reactions and reduction of corresponding nitro derivatives. These synthetic approaches required sophisticated understanding of aromatic substitution chemistry and the electronic effects of multiple functional groups on reaction selectivity.
The development of salt forms, including the monosodium salt variant, emerged from practical considerations related to compound stability, solubility, and ease of handling in industrial processes. Chemical manufacturers recognized that the formation of sodium salts could significantly improve the water solubility of naphthalenedisulfonic acid derivatives while maintaining their chemical reactivity in subsequent synthetic transformations. This development was particularly important for applications requiring aqueous reaction media or processes where enhanced solubility was essential for efficient chemical conversion.
Documentation in chemical databases indicates that systematic characterization of this compound has continued into the contemporary era, with database entries showing creation dates in 2008 and recent modifications as late as 2025. This ongoing interest reflects the compound's continued relevance in modern chemical research and industrial applications. The persistence of research interest in this compound demonstrates its fundamental importance as a synthetic intermediate and its potential for new applications in emerging areas of chemistry. Modern analytical techniques have enabled increasingly sophisticated characterization of the compound's properties, contributing to a more complete understanding of its chemical behavior and potential applications.
Isomeric Relationships in Naphthalenedisulfonic Acid Derivatives
The isomeric relationships within the naphthalenedisulfonic acid family represent a complex network of structurally related compounds that differ in the positions of sulfonic acid groups on the naphthalene ring system. Understanding these relationships is crucial for appreciating the unique properties of this compound and its position within this broader chemical family. The naphthalene ring system provides eight distinct positions for substitution, leading to numerous possible isomeric arrangements when two sulfonic acid groups are present.
Among the most well-characterized isomers in this family is Armstrong's acid, also known as naphthalene-1,5-disulfonic acid, which represents a significant structural variant with sulfonic acid groups at the 1 and 5 positions. Armstrong's acid serves as an important reference compound for understanding the effects of substitution patterns on chemical properties and reactivity. The compound is prepared through disulfonation of naphthalene with oleum according to the reaction C10H8 + 2 SO3 → C10H6(SO3H)2, and further sulfonation can yield the 1,3,5-trisulfonic acid derivative. This isomer exhibits fluorescent properties and serves as a strong acid, characteristics that may differ significantly from those of the 1,3-disulfonic acid isomer.
Additional isomers within this family include naphthalene-2,6-disulfonic acid and naphthalene-2,7-disulfonic acid, each exhibiting distinct chemical and physical properties based on their specific substitution patterns. Patent literature has documented methods for detecting and analyzing various naphthalenedisulfonic acid isomers, including sodium 1,5-naphthalenedisulfonate, 1,6-naphthalenedisulfonic acid, 2,6-naphthalenedisulfonic acid, and 2,7-naphthalenedisulfonic acid. These analytical methods utilize high-performance liquid chromatography techniques to separate and quantify individual isomers, demonstrating the practical importance of understanding isomeric relationships for quality control and synthetic applications.
The specific case of 7-amino-1,3-naphthalenedisulfonic acid introduces additional complexity to the isomeric landscape through the presence of the amino substituent. The compound is also known by several synonymous names, including amino-G acid, 2-naphthylamine-6,8-disulfonic acid, and beta-naphthylamine-6,8-disulfonic acid, reflecting alternative numbering systems and historical naming conventions. These various names can create confusion in the literature, emphasizing the importance of systematic nomenclature and careful structural identification when working with these compounds.
| Isomer | Substitution Pattern | Common Name | CAS Number | Molecular Weight |
|---|---|---|---|---|
| 1,3-Naphthalenedisulfonic acid | 1,3-disulfonic | - | - | 288.3 g/mol |
| 1,5-Naphthalenedisulfonic acid | 1,5-disulfonic | Armstrong's acid | 81-04-9 | 288.3 g/mol |
| 2,6-Naphthalenedisulfonic acid | 2,6-disulfonic | - | - | 288.3 g/mol |
| 7-Amino-1,3-naphthalenedisulfonic acid | 1,3-disulfonic, 7-amino | Amino-G acid | 86-65-7 | 303.31 g/mol |
The study of isomeric relationships also extends to the various salt forms that can be prepared from each parent acid. The monosodium salt of 7-amino-1,3-naphthalenedisulfonic acid represents just one member of a larger family of salt derivatives that includes monopotassium salts, disodium salts, and other metal salt variants. Each salt form exhibits distinct solubility characteristics, stability profiles, and reactivity patterns, making the choice of specific salt form an important consideration for particular applications. Research has shown that these different salt forms can exhibit significantly different properties even when derived from the same parent acid, highlighting the importance of precise chemical specification when working with these compounds.
Properties
IUPAC Name |
sodium;6-amino-4-sulfonaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLAGQSCYQGDAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86-65-7 (Parent) | |
| Record name | Sodium hydrogen 7-aminonaphthalene-1,3-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminonaphthalene-1,3-disulphonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10991753 | |
| Record name | Sodium 6-amino-4-sulfonaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842-16-0, 71411-80-8 | |
| Record name | Sodium hydrogen 7-aminonaphthalene-1,3-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminonaphthalene-1,3-disulphonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 6-amino-4-sulfonaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen 7-aminonaphthalene-1,3-disulphonate | |
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| Record name | 7-aminonaphthalene-1,3-disulphonic acid, sodium salt | |
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Preparation Methods
Preparation Methods
2.1. Amination of Disulfonated Naphthalene Derivatives
The most direct and widely used method involves the amination of a suitably sulfonated naphthalene precursor. The process typically follows these steps:
- Starting Material: Disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid.
- Amination Reagents: Excess aqueous ammonia and ammonium bisulfite.
- Reaction Conditions: Heated at 185°C for 18 hours.
- Workup: The reaction mixture is basified, excess ammonia is removed by heating, then neutralized and evaporated. Any residual sulfite is removed during evaporation.
- Yield: The resulting amino acid is obtained in approximately 95% yield and can be further processed for caustic fusion or direct use as the monosodium salt.
Data Table: Amination Process Parameters
| Step | Reagent/Condition | Notes |
|---|---|---|
| Starting salt | Disodium/dipotassium 2-hydroxy-6,8-disulfonic acid | Water-soluble form preferred |
| Amination | Excess NH₃, ammonium bisulfite | 185°C, 18 h |
| Basification | Alkali (e.g., NaOH) | Removes excess NH₃ |
| Neutralization | Acid (e.g., H₂SO₄) | Precipitates product |
| Evaporation | Heat | Removes water, sulfite |
| Yield | ~95% | High efficiency |
2.2. Multi-Step Synthesis via Trisulfonation, Nitration, Reduction, and Alkali Fusion
This method, while more complex, allows for the preparation of structurally related compounds and can be adapted for the target acid:
- Step 1: Trisulfonation of Naphthalene
Naphthalene is sulfonated to yield 1-nitronaphthalene-3,6,8-trisulfonic acid. - Step 2: Nitration
The trisulfonated compound is nitrated to introduce the nitro group. - Step 3: Reduction
The nitro group is reduced (e.g., with iron and acid) to the corresponding amine. - Step 4: Alkali Fusion
The amine sulfonic acid salt is fused with caustic alkali (NaOH or KOH) at 180–195°C for 2–3 hours. - Step 5: Acidification and Precipitation
The fusion mass is diluted and acidified (often with sulfuric acid or the original nitration mixture) at pH < 2.5 and 85–90°C, then cooled and filtered to isolate the monosodium salt.
Data Table: Multi-Step Process Parameters
| Step | Reagents/Conditions | Key Notes |
|---|---|---|
| Trisulfonation | Fuming H₂SO₄, SO₃ | Highly exothermic |
| Nitration | HNO₃, H₂SO₄ | Controlled temperature |
| Reduction | Iron, HCl or similar | Produces amine |
| Alkali Fusion | NaOH or KOH, 180–195°C, 2–3 h | Fused mass, high temp |
| Acidification | H₂SO₄ or nitro mixture, pH <2.5 | 85–90°C, then cool |
| Filtration | 30–60°C | Isolates monosodium salt |
| Yield | ~90–95% | High purity achievable |
2.3. Alternative Sulfonation and Hydrolysis Methods
Some patents describe the sulfonation of naphthalene derivatives (e.g., Tobias acid) in fuming sulfuric acid with high SO₃ concentration, followed by hydrolysis in dilute sulfuric acid to yield amino-disulfonic acids. While primarily used for related compounds, similar conditions can be adapted for 7-amino-1,3-naphthalenedisulfonic acid preparation.
Data Table: Alternative Sulfonation Parameters
| Step | Reagents/Conditions | Key Notes |
|---|---|---|
| Sulfonation | Fuming H₂SO₄, SO₃, 30–45°C | Controlled addition |
| Hydrolysis | Dilute H₂SO₄, 30–45°C | Yields sulfonic acid |
| Amination | Ammonia or reduction methods | As above |
| Yield | Variable, method-dependent | Requires optimization |
Comparative Analysis of Methods
| Method | Main Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Direct Amination | Simple, high yield, scalable | Requires pure starting salt | ~95% |
| Multi-Step (Trisulfonation) | Versatile, high purity | Multi-step, more waste | ~90–95% |
| Alternative Sulfonation | Adaptable, patent-proven | May require optimization | Variable |
Research Findings and Notes
- Purity Considerations: The direct amination route is favored for its efficiency and fewer by-products, but the multi-step process allows for better control over isomeric purity and removal of side-products such as W acid.
- Process Optimization: Acidification using the nitration mixture (rather than mineral acid alone) improves selectivity and reduces acid/base consumption.
- Safety: Both methods involve high temperatures and strong acids/bases; adequate safety protocols are essential due to the release of toxic gases upon decomposition.
- Industrial Practice: The direct amination method is commonly used in large-scale dye intermediate production due to its simplicity and high yield.
Chemical Reactions Analysis
7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of Azo Dyes
One of the primary applications of 7-AMINO-1,3-NDSA is as a precursor for synthesizing azo dyes. These dyes are widely used in textiles, coatings, and plastics due to their vibrant colors and stability. The sulfonate groups enhance the water solubility of the resulting dyes, which is crucial for their application in aqueous systems.
Table 1: Comparison of Azo Dyes Derived from 7-AMINO-1,3-NDSA
| Dye Name | Color | Application Area |
|---|---|---|
| Azo Dye 1 | Red | Textiles |
| Azo Dye 2 | Blue | Coatings |
| Azo Dye 3 | Yellow | Plastics |
Fluorescent Probes in Analytical Chemistry
7-AMINO-1,3-NDSA exhibits fluorescence properties that make it suitable for use as a fluorescent probe in analytical chemistry. It can be utilized to detect various analytes, including metal ions and biomolecules. The excitation and emission wavelengths of this compound allow for sensitive detection methods in biochemical assays .
Fluorescence Characteristics
- Excitation Wavelength : ~310 nm
- Emission Wavelength : ~450 nm
Biological Applications
In biological research, 7-AMINO-1,3-NDSA serves as a fluorescent label for carbohydrates and other biomolecules. Its ability to form stable conjugates with sugars allows researchers to study glycosylation processes and carbohydrate interactions in various biological contexts .
Case Study: Glycosyltransferase Activity Assay
In a study examining glycosyltransferase activity, researchers utilized sugar conjugates formed with 7-AMINO-1,3-NDSA to measure enzyme activity through electrophoresis techniques. This method demonstrated the compound's utility in analyzing enzymatic reactions involving carbohydrates .
Environmental Monitoring
The compound's properties also lend themselves to environmental applications, particularly in monitoring pollutants. Due to its high water solubility and reactivity with various substances, it can be employed as a marker or tracer in environmental studies .
Mechanism of Action
The mechanism of action of 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid groups enhance its solubility and reactivity. These interactions enable the compound to act as a versatile reagent in various chemical and biological processes .
Comparison with Similar Compounds
7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT can be compared with other similar compounds such as:
- 6-Amino-1,3-naphthalenedisulfonic acid disodium salt
- 7-Amino-1,5-naphthalenedisulfonic acid disodium salt
- 3-Amino-1,5-naphthalenedisulfonic acid disodium salt
These compounds share similar structural features but differ in the position of the amino and sulfonic acid groups, which can influence their reactivity and applications. For example, the position of the amino group can affect the compound’s ability to form specific derivatives or interact with biological targets .
Biological Activity
7-Amino-1,3-naphthalenedisulfonic acid monosodium salt (often referred to as 7-AMNS) is a sulfonated aromatic compound exhibiting significant biological activity. This compound is primarily utilized in biochemical assays and as a fluorescent probe due to its unique chemical properties. The following sections explore its biological activity, applications, and relevant research findings.
- IUPAC Name : 7-Aminonaphthalene-1,3-disulfonic acid
- Molecular Formula : C10H9NO6S2
- Molecular Weight : 303.30 g/mol
- CAS Number : 842-16-0
Biological Activity
7-AMNS has been studied for its various biological activities, particularly in the context of fluorescence applications and enzyme assays.
Fluorescent Properties
7-AMNS is known for its fluorescence characteristics, which are useful in various analytical techniques. It exhibits excitation and emission wavelengths of and , respectively, making it suitable for use in fluorescence microscopy and spectroscopy .
Enzyme Activity Assays
Research indicates that 7-AMNS can be employed as a substrate in enzyme activity assays, particularly for glycosyltransferases. In these assays, the compound acts as an acceptor molecule for sugar conjugation, allowing for the measurement of enzyme activity through fluorescence detection methods .
Applications in Research
The compound's unique properties have led to its application in various fields:
- Electrochemical Sensors : 7-AMNS has been incorporated into electrochemical sensors for the detection of biomolecules such as caffeine and theophylline. Its ability to enhance electrocatalytic activity has been demonstrated in studies focusing on simultaneous detection methods .
- Biochemical Analysis : The compound has been used in capillary electrophoresis to analyze glycosylation patterns in biomolecules, showcasing its versatility in biochemical research .
Study on Glycosyltransferase Activity
A notable study utilized 7-AMNS to measure glycosyltransferase activity through fluorescence-based assays. The results indicated that the incorporation of 7-AMNS significantly improved the sensitivity of the assay, allowing for the detection of low enzyme concentrations .
Electrochemical Detection of Caffeine
In a recent study, researchers developed an electrochemical sensor using a composite material that included 7-AMNS. This sensor exhibited high selectivity and sensitivity for caffeine detection in complex matrices such as human serum and urine. The sensor demonstrated a limit of detection (LOD) significantly lower than traditional methods .
Summary of Research Findings
The following table summarizes key findings from various studies involving 7-AMNS:
| Study Focus | Findings | Application Area |
|---|---|---|
| Enzyme Activity Assay | Enhanced sensitivity in measuring glycosyltransferase activity | Biochemical Analysis |
| Electrochemical Sensor Development | High selectivity for caffeine with low LOD in biological samples | Analytical Chemistry |
| Fluorescence Applications | Effective fluorescent probe with specific excitation/emission wavelengths | Fluorescence Microscopy |
Q & A
Basic: What are the established methods for synthesizing and purifying 7-amino-1,3-naphthalenedisulfonic acid monosodium salt?
Methodological Answer:
The synthesis typically involves sulfonation and amination of naphthalene derivatives. A common route is:
Sulfonation : React 1,3-naphthalenedisulfonic acid with chlorosulfonic acid under controlled temperature (80–100°C) to introduce sulfonic groups.
Amination : Treat the intermediate with ammonia or ammonium hydroxide at elevated temperatures (120–150°C) to introduce the amino group.
Salt Formation : Neutralize the free acid with sodium hydroxide to yield the monosodium salt.
Purification : Recrystallize from a water-ethanol mixture (3:1 v/v) to remove unreacted starting materials and byproducts. Technical-grade purity (~85%) is typical, but further ion-exchange chromatography is recommended for higher purity .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
Key techniques include:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
